4,4'-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol)
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Overview
Description
4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) typically involves the reaction of 2-tert-butyl-5-methylphenol with 2-ethylbut-2-ene-1,1-diyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used as an antioxidant in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups in the compound play a crucial role in this process by stabilizing the free radicals through resonance structures. This mechanism helps protect materials and biological systems from oxidative stress and degradation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Butylidenebis(2-tert-butyl-5-methylphenol)
- 4,4’-Methylenebis(2-tert-butyl-5-methylphenol)
- 4,4’-Thiodiphenol
Uniqueness
4,4’-(2-Ethylbut-2-ene-1,1-diyl)bis(2-tert-butyl-5-methylphenol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. The presence of the 2-ethylbut-2-ene-1,1-diyl group enhances its ability to stabilize free radicals, making it more effective in preventing oxidative damage.
Properties
CAS No. |
116377-97-0 |
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Molecular Formula |
C28H40O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)-2-ethylbut-2-enyl]-5-methylphenol |
InChI |
InChI=1S/C28H40O2/c1-11-19(12-2)26(20-15-22(27(5,6)7)24(29)13-17(20)3)21-16-23(28(8,9)10)25(30)14-18(21)4/h11,13-16,26,29-30H,12H2,1-10H3 |
InChI Key |
RRLYOTPNOVRJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(C1=CC(=C(C=C1C)O)C(C)(C)C)C2=CC(=C(C=C2C)O)C(C)(C)C |
Origin of Product |
United States |
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